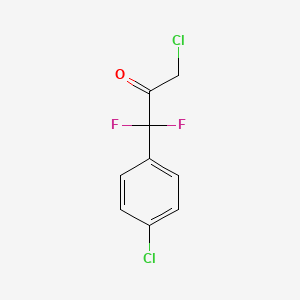![molecular formula C9H9FO B6231377 rac-3-[(1R,2R)-2-fluorocyclopropyl]phenol, cis CAS No. 2408937-60-8](/img/new.no-structure.jpg)
rac-3-[(1R,2R)-2-fluorocyclopropyl]phenol, cis
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-3-[(1R,2R)-2-Fluorocyclopropyl]phenol, cis: is a chemical compound with the molecular formula C9H9FO and a molecular weight of 152.2 . This compound is characterized by its unique structure, which includes a fluorine atom attached to a cyclopropyl group that is further connected to a phenol moiety. Due to its distinct chemical properties, it finds applications in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The compound can be synthesized through several synthetic routes, including the fluorination of cyclopropylphenol derivatives. One common method involves the reaction of cyclopropylphenol with a fluorinating agent under controlled conditions to introduce the fluorine atom at the desired position.
Industrial Production Methods: : On an industrial scale, the production of rac-3-[(1R,2R)-2-Fluorocyclopropyl]phenol, cis involves large-scale chemical synthesis processes that ensure high purity and yield. These processes are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: : This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: : For oxidation reactions, common reagents include oxidizing agents like potassium permanganate or chromic acid. Reduction reactions may involve reducing agents such as lithium aluminum hydride. Substitution reactions can be carried out using nucleophiles or electrophiles under specific conditions.
Major Products Formed: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of rac-3-[(1R,2R)-2-Fluorocyclopropyl]phenol, cis can yield corresponding carboxylic acids or ketones, while reduction can produce corresponding alcohols.
Scientific Research Applications
Chemistry: : In chemistry, rac-3-[(1R,2R)-2-Fluorocyclopropyl]phenol, cis is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: : In biological research, this compound is used to study the effects of fluorinated compounds on biological systems. It can serve as a probe to understand the interactions of fluorine-containing molecules with enzymes and receptors.
Medicine: : In the field of medicine, this compound is investigated for its potential therapeutic properties. It may be used in the development of new drugs or as a reference compound in pharmacological studies.
Industry: : In industry, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in various industrial processes.
Mechanism of Action
The mechanism by which rac-3-[(1R,2R)-2-Fluorocyclopropyl]phenol, cis exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can influence its binding affinity and reactivity, leading to unique biological and chemical properties. The exact mechanism may vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds: : Some compounds similar to rac-3-[(1R,2R)-2-Fluorocyclopropyl]phenol, cis include 3-[(1R,2R)-2-fluorocyclopropyl]phenol , 3-[(1R,2S)-2-fluorocyclopropyl]phenol , and 3-[(1S,2S)-2-fluorocyclopropyl]phenol .
Uniqueness: : The uniqueness of this compound lies in its specific stereochemistry, which can significantly affect its chemical and biological properties. The presence of the fluorine atom and the specific arrangement of the cyclopropyl group contribute to its distinct behavior compared to similar compounds.
Properties
CAS No. |
2408937-60-8 |
|---|---|
Molecular Formula |
C9H9FO |
Molecular Weight |
152.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



